molecular formula C16H16BrN3O2 B11114280 2-[(3-Bromophenyl)amino]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide

2-[(3-Bromophenyl)amino]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11114280
M. Wt: 362.22 g/mol
InChI Key: IAWMRAJMQCDVBS-VXLYETTFSA-N
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Description

2-[(3-Bromophenyl)amino]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromophenyl group and a methoxyphenyl group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)amino]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide typically involves the condensation of 3-bromoaniline with 3-methoxybenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)amino]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-[(3-Bromophenyl)amino]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)amino]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide
  • 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide

Uniqueness

2-[(3-Bromophenyl)amino]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of bromophenyl and methoxyphenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H16BrN3O2

Molecular Weight

362.22 g/mol

IUPAC Name

2-(3-bromoanilino)-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H16BrN3O2/c1-22-15-7-2-4-12(8-15)10-19-20-16(21)11-18-14-6-3-5-13(17)9-14/h2-10,18H,11H2,1H3,(H,20,21)/b19-10+

InChI Key

IAWMRAJMQCDVBS-VXLYETTFSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)CNC2=CC(=CC=C2)Br

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)CNC2=CC(=CC=C2)Br

Origin of Product

United States

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